molecular formula C7H12ClN3 B2453153 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride CAS No. 2089291-69-8

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride

Cat. No.: B2453153
CAS No.: 2089291-69-8
M. Wt: 173.64
InChI Key: OXSFKWVZMRKXIO-UHFFFAOYSA-N
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Description

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride is a chemical compound with the empirical formula C7H11N3·HCl. It is a diazirine derivative, which is a class of compounds known for their photo-reactivity. Diazirines are often used in photoaffinity labeling, a technique to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Diazirine Ring: The initial step involves the formation of the diazirine ring. This can be achieved by reacting an appropriate alkyne with diazirine precursors under specific conditions.

    Introduction of the But-3-yn-1-yl Group: The but-3-yn-1-yl group is introduced through a coupling reaction, often using palladium or nickel catalysts.

    Amination: The ethan-1-amine group is introduced through an amination reaction, which can be facilitated by various amine sources and catalysts.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring purity through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-yn-1-yl group, forming various oxidized products.

    Reduction: Reduction reactions can target the diazirine ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the amine group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the but-3-yn-1-yl group.

    Reduction: Reduced amines or other derivatives.

    Substitution: Various substituted amines or diazirine derivatives.

Scientific Research Applications

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride has several applications in scientific research:

    Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV light exposure.

    Chemical Biology: Employed in the synthesis of chemical probes to investigate biological pathways and molecular interactions.

    Medicinal Chemistry: Utilized in the development of novel therapeutic agents by modifying its structure to enhance biological activity.

    Material Science: Applied in the creation of photo-reactive materials for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its photo-reactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, such as proteins or nucleic acids, allowing researchers to study molecular interactions and identify binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: Similar in structure but contains an iodoethyl group instead of an ethan-1-amine group.

    2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol: Contains an ethanol group instead of an ethan-1-amine group.

Uniqueness

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride is unique due to its combination of a photo-reactive diazirine ring and an amine group, making it highly versatile for various chemical and biological applications. Its ability to form covalent bonds upon UV light exposure and its potential for further chemical modifications make it a valuable tool in scientific research.

Properties

IUPAC Name

2-(3-but-3-ynyldiazirin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-2-3-4-7(5-6-8)9-10-7;/h1H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSFKWVZMRKXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089291-69-8
Record name 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride
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